Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is a chemical compound that has garnered attention due to its potential applications in various fields of research and medicine. The compound and its analogues have been studied for their inhibitory effects on enzymes, their role in gene expression, and their pharmacological properties. This comprehensive analysis will delve into the mechanism of action and applications of this compound, drawing on data from several research studies.
The applications of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate span across different fields of research and medicine. In the pharmaceutical industry, derivatives of this compound have been synthesized and evaluated for their antiulcer properties, showing promising results as H+/K(+)-ATPase inhibitors with mucosal protective activity3. These compounds have been found to be more effective than traditional treatments like cimetidine in certain animal models. In the field of endocrinology, the aromatase inhibitory activity of these compounds could be significant for the development of new therapies for estrogen-dependent diseases, such as certain types of breast cancer1. Moreover, the relaxant properties of related compounds through calcium channel blockade suggest potential applications in treating conditions associated with smooth muscle contraction, such as asthma2. Lastly, the ability to modulate gene expression could have implications in the treatment of diseases with inflammatory components, offering a new avenue for drug development4.
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is cataloged under various chemical databases, including DrugBank (DB07388) and has a CAS number of 111247-60-0. It is primarily classified as a small molecule with experimental status, indicating ongoing research into its properties and applications .
The synthesis of ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate can be achieved through several methodologies, often involving the reaction of piperidine derivatives with pyrimidine-containing reagents. One common synthetic route involves the following steps:
Key parameters in this synthesis include temperature control (typically between 50°C to 100°C) and reaction time (ranging from several hours to overnight), depending on the specific reagents used and desired yield .
The molecular structure of ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate features a piperidine ring fused with a pyrimidine moiety. The structural characteristics include:
The compound's three-dimensional conformation can be analyzed using computational methods or X-ray crystallography, revealing insights into its steric and electronic properties .
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate participates in various chemical reactions, including:
The reactivity profile often depends on factors such as solvent choice, temperature, and concentration of reactants .
The mechanism of action for ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is not fully elucidated but is believed to involve interactions with specific biological targets, possibly including G protein-coupled receptors or enzymes relevant in metabolic pathways. Studies indicate that it may influence signaling pathways associated with neurological functions or metabolic regulation .
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate has potential applications in various scientific fields:
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS Registry Number: 111247-60-0) is a bicyclic organic compound with systematic IUPAC name ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate. Its molecular formula is C₁₂H₁₇N₃O₂, yielding a molecular weight of 235.28 grams per mole [2]. The structure integrates three key components:
The canonical Simplified Molecular-Input Line-Entry System (SMILES) representation is CCOC(=O)C1CCN(CC1)C2=NC=CC=N2, while the International Chemical Identifier (InChI) key is QMAXUUVHHTYNHC-UHFFFAOYSA-N . Nuclear magnetic resonance and crystallographic analyses confirm the piperidine ring adopts a chair conformation, with the pyrimidine ring coplanar relative to the N1 substituent. This spatial arrangement facilitates target binding through defined pharmacophoric vectors.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇N₃O₂ |
Exact Mass | 235.1321 g/mol |
XLogP3 | 1.2 (Predicted) |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 50.7 Ų |
The compound first emerged in chemical literature in the late 20th century, with its initial CAS registration (111247-60-0) dating to 1992. Its synthesis represents a convergence of two heterocyclic chemistry domains:
The strategic incorporation of an ester group reflects historical medicinal chemistry approaches to enhance bioavailability of heterocyclic scaffolds. This bifunctional handle allows either direct prodrug formation (through esterase cleavage) or further transformation to amide/acid analogs. The compound’s emergence coincided with pharmaceutical industry exploration of pyrimidine-based kinase inhibitors in the 1990s, positioning it as a versatile intermediate for drug discovery programs targeting purinergic and kinase receptors [4].
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate serves as a privileged scaffold due to its dual hydrogen-bonding capability, balanced lipophilicity (LogP ≈1.2), and synthetic tractability. Its significance manifests in three key areas:
A. Molecular Diversity Generation: The ethyl ester undergoes hydrolysis to carboxylic acid (enabling peptidomimetic couplings) or transamidation to yield amide libraries. Simultaneously, the pyrimidine nitrogen atoms permit additional substitutions, creating combinatorial access to structurally diverse pharmacophores [8].
B. Bioactivity Modulation: Analogues demonstrate targeted biological activities including:
C. Pharmacokinetic Optimization: Fluorinated derivatives like ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate (CAS 215654-84-5) exemplify strategic modifications to enhance blood-brain barrier penetration and metabolic stability, leveraging the trifluoromethyl group’s electronegativity and lipophilicity [8].
Table 2: Synthetic Methodologies for Core Scaffold and Analogues
Method | Conditions | Key Intermediate | Yield |
---|---|---|---|
Nucleophilic Aromatic Substitution | 2-Chloropyrimidine, NaH, DMF, 80°C | 1-(Pyrimidin-2-yl)piperidine | 65-78% |
Esterification | Ethyl chloroformate, K₂CO₃, THF | Ethyl piperidine-4-carboxylate | 82% |
Fluorinated Analog Synthesis | 2-Chloro-4-(trifluoromethyl)pyrimidine, DIEA, ACN | Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate | 60% [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1